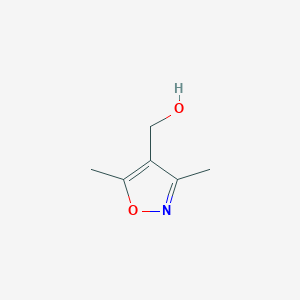










|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:12]1[C:13]([CH3:18])=[N:14][O:15][C:16]=1[CH3:17])(OCC)=[O:8].S([O-])([O-])(=O)=O.[Na+].[Na+]>CCOCC>[CH3:18][C:13]1[C:12]([CH2:7][OH:8])=[C:16]([CH3:17])[O:15][N:14]=1 |f:0.1.2.3.4.5,7.8.9|
|


|
Name
|
|
|
Quantity
|
2.63 mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
1.61 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C=1C(=NOC1C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred at room temperature under nitrogen overnight, during which time an extremely gummy green-gray mass
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
A suspension of 100 g
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a gentle reflux
|
|
Type
|
CUSTOM
|
|
Details
|
formed in the bottom of the flask
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
to dry the ether solution
|
|
Type
|
CUSTOM
|
|
Details
|
The salts were removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed carefully with ether and chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
Solvent removal from the filtrates
|
|
Type
|
CUSTOM
|
|
Details
|
finally at 50°
|
|
Type
|
CUSTOM
|
|
Details
|
, gave a white crystalline mass
|
|
Type
|
CUSTOM
|
|
Details
|
This was triturated with hot ether
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NOC(=C1CO)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |